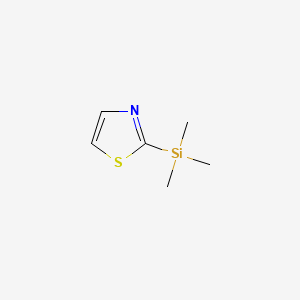

2-(Trimethylsilyl)thiazole

Vue d'ensemble

Description

2-(Trimethylsilyl)thiazole is a chemical compound with the molecular formula C6H11NSSi and a molecular weight of 157.31 g/mol . It is a colorless to light yellow liquid that is insoluble in water but very soluble in organic solvents such as tetrahydrofuran, dichloromethane, and diethyl ether . This compound is primarily used as a formyl anion equivalent in organic synthesis, making it a valuable reagent for constructing complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)thiazole can be synthesized from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . The general procedure involves the following steps:

Lithiation: 2-bromothiazole is treated with n-butyllithium to form 2-lithiothiazole.

Silylation: The resulting 2-lithiothiazole is then reacted with chlorotrimethylsilane to yield this compound.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound typically follows the same general procedure as described above. The scalability of this synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trimethylsilyl)thiazole undergoes various types of chemical reactions, including:

Homologation of Aldehydes: It acts as a formyl anion equivalent, allowing for the one-carbon homologation of aldehydes.

Metalation and Reactivity with Electrophiles: It can be metalated and then reacted with electrophiles such as acyl chlorides, pyridinium chlorides, and ketenes.

Cross-Coupling Reactions: It participates in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include n-butyllithium, chlorotrimethylsilane, and various electrophiles.

Major Products

The major products formed from reactions involving this compound include homologated aldehydes, metalated intermediates, and cross-coupled products .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(Trimethylsilyl)thiazole, with the molecular formula C₆H₁₁NSSi and CAS number 79265-30-8, exhibits unique properties that enhance its utility in chemical reactions. Its structure includes a thiazole ring, which is known for its biological activity and reactivity in synthetic pathways. The compound's trimethylsilyl group contributes to its stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations .

Acyclic Stereoselective Strategies

One of the primary applications of this compound is in acyclic stereoselective synthesis. The compound acts as a formyl anion equivalent, facilitating the formation of complex organic molecules through the thiazole-addition-unmasking methodology. This method allows for the selective introduction of functional groups at specific positions on carbon chains, leading to high-yield synthesis of target compounds .

Synthesis of Antiviral Agents

Research has demonstrated that thiazole derivatives, including those derived from this compound, can enhance antiviral potency. A study focused on designing thiazoles to improve metabolic stability and therapeutic index revealed promising results against viral infections. The synthesized compounds showed effective inhibition of viral replication, indicating their potential as antiviral agents .

Anticancer Activity

Thiazoles are recognized for their anticancer properties, and this compound plays a role in synthesizing novel thiazole derivatives with enhanced anticancer activity. For instance, compounds synthesized from this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could improve selectivity and potency against cancer cells .

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 19 | A549 (Lung Cancer) | 23.30 ± 0.35 | Induction of apoptosis |

| Compound 20 | U251 (Glioblastoma) | Not specified | Targeting metabolic pathways |

Antimicrobial Properties

Recent investigations have identified several thiazole derivatives as promising antibacterial agents. The thiazole moiety's structural features contribute to its ability to inhibit bacterial growth effectively. For example, a derivative of this compound demonstrated equipotent activity against Staphylococcus aureus compared to standard antibiotics like chloramphenicol .

Case Study: Anticancer Thiazoles

In a study conducted by Evren et al., novel N-substituted thiazoles were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and apoptosis-inducing capabilities, underscoring the potential of thiazoles in cancer therapeutics .

Case Study: Antimicrobial Thiazoles

Another case study focused on the synthesis of coumarin-thiazoline hybrids showed effective anti-mycobacterial activity against Mycobacterium tuberculosis strains. These compounds were synthesized through cyclization methods involving thiazole derivatives, demonstrating their potential as new anti-tubercular agents .

Mécanisme D'action

The mechanism of action of 2-(Trimethylsilyl)thiazole involves its role as a formyl anion equivalent. When it reacts with electrophiles, it forms a thiazolium ylide intermediate, which then undergoes further transformations to yield the desired products . This unique mechanism allows for the efficient construction of complex molecules with high selectivity and yield .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Thiazolyltrimethylsilane

- 2-(Trimethylsilyl)benzothiazole

- 2-(Trimethylsilyl)thiophene

Uniqueness

2-(Trimethylsilyl)thiazole is unique due to its ability to act as a formyl anion equivalent, which is not commonly observed in other similar compounds . This property makes it particularly valuable for the homologation of aldehydes and the synthesis of complex organic molecules .

Activité Biologique

2-(Trimethylsilyl)thiazole is a heterocyclic compound known for its diverse biological activities. Its structure, characterized by the presence of a thiazole ring and a trimethylsilyl group, enables various interactions with biological macromolecules, influencing numerous biochemical pathways. This article delves into the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The presence of the trimethylsilyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Recent studies have identified this compound derivatives as promising candidates for anticancer agents. For example, a series of thiazole-based compounds were evaluated for their ability to inhibit SIRT2, an enzyme implicated in cancer progression. One compound demonstrated an IC50 value of 9.0 µM against SIRT2, indicating significant potential for further development as an anticancer drug .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| T1 | SIRT2 | 17.3 |

| 5a | SIRT2 | 9.0 |

| Reference | SIRT2 | 8.6 |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. A coordination compound containing a thiazole ligand exhibited notable antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . The structure-activity relationship analysis indicated that electron-withdrawing groups significantly enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| L1 | C. albicans | 32 |

| L2 | A. niger | 64 |

| L3 | Bacillus spp. | 15.62 |

The mechanism by which thiazole derivatives exert their biological effects often involves interactions with specific enzymes and receptors. For instance, the inhibition of SIRT2 leads to increased acetylation of proteins such as α-tubulin, which is crucial for cell cycle regulation and apoptosis . The binding affinity studies indicate that these compounds can effectively modulate various signaling pathways within cancer cells.

Case Studies

- SIRT2 Inhibition : In a study focusing on SIRT2 inhibitors, several thiazole derivatives were synthesized and evaluated for their anticancer properties. The most promising compound showed a concentration-dependent effect on cell viability, confirming its potential as an anticancer agent .

- Antifungal Efficacy : A series of copper coordination compounds with thiazole ligands were tested against fungal strains. The results demonstrated that these compounds not only inhibited fungal growth but also showed lower toxicity to human cells, highlighting their therapeutic potential .

Propriétés

IUPAC Name |

trimethyl(1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHUDDPWPQOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343242 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79265-30-8 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.